molecular formula C20H17ClN2O2S B13379478 (5Z)-2-(3-chloro-2-methylanilino)-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13379478
M. Wt: 384.9 g/mol
InChI Key: MXEANKLLKZSKMY-PDGQHHTCSA-N
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Description

5-[4-(allyloxy)benzylidene]-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(allyloxy)benzylidene]-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The initial step involves the reaction of 3-chloro-2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone.

    Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an appropriate acid catalyst to form the thiazolidinone ring.

    Benzylidene Formation: The thiazolidinone is then reacted with 4-(allyloxy)benzaldehyde under basic conditions to form the final product, 5-[4-(allyloxy)benzylidene]-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(allyloxy)benzylidene]-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes in the inflammatory cascade or interfere with signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(allyloxy)benzylidene]-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity

Properties

Molecular Formula

C20H17ClN2O2S

Molecular Weight

384.9 g/mol

IUPAC Name

(5Z)-2-(3-chloro-2-methylphenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H17ClN2O2S/c1-3-11-25-15-9-7-14(8-10-15)12-18-19(24)23-20(26-18)22-17-6-4-5-16(21)13(17)2/h3-10,12H,1,11H2,2H3,(H,22,23,24)/b18-12-

InChI Key

MXEANKLLKZSKMY-PDGQHHTCSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)OCC=C)/S2

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC=C)S2

Origin of Product

United States

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